REACTION_CXSMILES
|
Cl.Cl.C([N:10]1[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][N:18]2[CH2:22][CH2:21][O:20][C:19]2=[O:23])[CH2:12][CH2:11]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[N:13]1([CH2:16][CH2:17][N:18]2[CH2:22][CH2:21][O:20][C:19]2=[O:23])[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]1 |f:0.1.2|
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Name
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3-[2-(4-benzyl-1-piperazinyl)-ethyl]-2 -oxazolidinone dihydrochloride
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Quantity
|
291 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)N1CCN(CC1)CCN1C(OCC1)=O
|
Name
|
|
Quantity
|
7 L
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The mixture is filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
The residue is treated with sodium hydroxide
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Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)CCN1C(OCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |